molecular formula C8H11BrCl2N2 B2867867 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride CAS No. 2126177-76-0

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride

Cat. No.: B2867867
CAS No.: 2126177-76-0
M. Wt: 285.99
InChI Key: AMPIUUKSVGXJMO-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride (molecular formula: C₈H₁₀BrClN₂) is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a pyridine moiety. The bromine substituent at position 3 and the amine group at position 7 distinguish it structurally, while its dihydrochloride salt form enhances solubility in polar solvents . This compound is utilized in corrosion inhibition studies and as a precursor in pharmaceutical synthesis due to its reactive bromine and amine functionalities .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2.2ClH/c9-6-3-5-1-2-7(10)8(5)11-4-6;;/h3-4,7H,1-2,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPIUUKSVGXJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)N=CC(=C2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic molecules. It serves as a precursor for various pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study enzyme inhibition and receptor binding. Its unique structure allows for the exploration of new biological pathways and interactions.

Medicine: The compound has potential applications in drug discovery and development. It can be used to synthesize novel therapeutic agents targeting various diseases, including cancer and neurological disorders.

Industry: In the chemical industry, it is utilized in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable for developing new materials with specific properties.

Mechanism of Action

The mechanism by which 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Substituent(s) Ring Size/Saturation Salt Form Molecular Weight Key Applications
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride (Target) Br at C3, NH₂ at C7 Cyclopentane (5-membered), dihydro Dihydrochloride 249.536 Corrosion inhibition, pharmaceutical intermediates
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD derivative) CN at C3 Cyclopentane (5-membered), dihydro Free base or hydrochloride ~170–200 (varies) Corrosion inhibitor (97.7% efficiency in H₂SO₄)
3-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine Br at C3 Cycloheptane (7-membered), tetrahydro Free base ~250–280 (estimated) Unknown (structural analog)
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride NH₂ at C7 Cyclopentane (5-membered), dihydro Hydrochloride 170.64 Chiral intermediates, biological studies
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride Br at C3, NH₂ at C6 Cyclopentane (5-membered), dihydro Dihydrochloride 285.99 Structural isomer; reactivity studies
(S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride NH₂ at C8 Cyclohexane (6-membered), tetrahydro Dihydrochloride 184.67 Pharmacological research

Key Comparative Insights

Amine Position: The 7-amine group in the target compound vs. 6-amine in its structural isomer (Entry 5) influences hydrogen bonding and surface adsorption, critical for inhibitor efficiency .

Ring Size and Saturation: The cyclopentane ring in the target compound introduces greater ring strain and conformational rigidity compared to cycloheptane (Entry 3) or tetrahydroquinoline (Entry 6), affecting binding interactions in biological systems . Dihydro vs. tetrahydro saturation impacts electron density; dihydro derivatives exhibit higher reactivity due to partial unsaturation .

Salt Form and Solubility :

  • The dihydrochloride salt (Target) offers superior aqueous solubility compared to hydrochloride salts (Entry 4) or free bases (Entry 3), facilitating applications in polar media .

Stereochemistry :

  • Enantiopure derivatives like (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride (Entry 4) demonstrate the importance of chirality in biological activity, whereas the target compound’s stereochemical configuration remains unspecified .

Synthetic Routes: The target compound’s synthesis likely involves bromination of the parent cyclopenta[b]pyridine scaffold, whereas CAPD derivatives are synthesized via cycloaddition of 2,5-diarylcyclopentanones with acrylonitrile .

Biological Activity

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride is a brominated heterocyclic compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications based on available research findings.

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine has the molecular formula C8H8BrNC_8H_8BrN and a molecular weight of 198.06 g/mol. Its structure features a bicyclic framework that combines a cyclopentene ring with a pyridine ring, which is crucial for its biological interactions. The compound is typically synthesized through bromination reactions of its precursors, and its physical properties include:

PropertyValue
Molecular Weight198.06 g/mol
Melting Point65 - 67 °C
Boiling PointApproximately 236 °C
SolubilitySoluble in organic solvents
StabilityStable at room temperature

These characteristics are vital for understanding the compound's behavior in biological systems and its suitability for various applications.

Research indicates that this compound may interact with various biological targets due to its unique structural features. The compound has been shown to exhibit activity against several enzyme classes, including:

  • Cholinesterases : Inhibition of cholinesterase has implications for neurodegenerative diseases.
  • Cytochrome P450 enzymes (CYP) : These enzymes are involved in drug metabolism, suggesting potential interactions with pharmaceutical compounds.
  • Kinases : Inhibition of kinases can affect signaling pathways related to cancer and other diseases.

Case Studies and Research Findings

  • Toxicity Profiling : A study profiling 976 chemicals, including various heterocycles, found that certain derivatives of cyclopenta[b]pyridine exhibited significant inhibitory activity against cholinesterases and cytochrome P450 enzymes, highlighting their potential as therapeutic agents in neuropharmacology and toxicology .
  • Corrosion Inhibition : Another study indicated that derivatives of this compound could serve as effective inhibitors for carbon steel corrosion, showcasing its utility beyond biological applications into materials science .
  • Antitumor Activity : Preliminary studies suggest that compounds related to 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine may possess antitumor properties by targeting specific kinases involved in cancer progression .

Pharmacological Potential

The pharmacological profile of this compound suggests potential applications in:

  • Neurodegenerative Diseases : Due to its interaction with cholinesterases.
  • Cancer Therapy : Targeting kinase pathways could provide new avenues for treatment.
  • Materials Science : As an inhibitor for corrosion processes.

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